Foreword: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Chemistry
Foreword: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Chemistry
An In-Depth Technical Guide to 2,6-Difluoro-3-ethoxyphenylboronic acid
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated arylboronic acids have emerged as indispensable building blocks. 2,6-Difluoro-3-ethoxyphenylboronic acid is a prime example of such a reagent, offering a unique substitution pattern that allows for the precise introduction of a difluorinated ethoxy-phenyl moiety into a target structure. This guide provides a detailed examination of its core physical and chemical properties, reactivity, and applications, tailored for researchers and scientists in organic synthesis and drug development.
Core Physicochemical Properties
2,6-Difluoro-3-ethoxyphenylboronic acid is a white to off-white solid at room temperature. Its core identity and physical characteristics are summarized below. The presence of two ortho-fluorine atoms to the boronic acid group significantly influences the compound's electronic nature and steric profile, which in turn dictates its reactivity in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 849062-00-6 | [1][2] |
| Molecular Formula | C₈H₉BF₂O₃ | [1][3] |
| Molecular Weight | 201.96 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C | [5] |
Stability and Handling Insights: Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides. This is an equilibrium process that can be reversed by the presence of water. For this reason, the compound is often supplied as a mixture containing varying amounts of its anhydride.[6] Proper storage under inert, dry conditions is crucial to maintain its integrity.[5] The material should be handled in a well-ventilated area, using standard personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.[7]
Chemical Reactivity and Synthetic Utility
The utility of 2,6-Difluoro-3-ethoxyphenylboronic acid is rooted in the reactivity of the boronic acid functional group. As a derivative of boric acid, it acts as a mild Lewis acid. However, its most prominent role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.[8] In this reaction, the organoboron species (2,6-Difluoro-3-ethoxyphenylboronic acid) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[9] The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,6-difluoro-3-ethoxyphenyl moiety) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.
The specific choice of catalyst, ligand, base, and solvent is critical and depends on the reactivity of the coupling partners.[9][10] For electron-deficient or sterically hindered partners, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required.[9]
Applications in Research and Development
Arylboronic acids are foundational tools in medicinal chemistry for synthesizing new chemical entities.[8][11] 2,6-Difluoro-3-ethoxyphenylboronic acid is particularly valuable for introducing a specific structural motif that can enhance the pharmacological profile of a molecule.
-
Drug Discovery: This reagent is used as a key intermediate in the synthesis of complex molecules being investigated as potential therapeutic agents.[12][13] The difluoro-ethoxy-phenyl group can modulate properties like cell permeability, metabolic stability, and target binding affinity. Boronic acids themselves have led to FDA-approved drugs like Bortezomib (Velcade), demonstrating the biological compatibility of this functional group.[8][14]
-
Organic Synthesis: It serves as a versatile building block for constructing complex organic architectures beyond biaryls. The principles of Suzuki coupling extend to forming bonds with alkenyl, alkynyl, and alkyl halides, showcasing its broad synthetic utility.[15]
-
Materials Science: The electronic properties imparted by the fluorinated phenyl ring make this and similar compounds useful in the development of advanced materials, such as polymers and organic semiconductors, where tuning electronic characteristics is crucial.[12]
General Synthesis Pathway
While specific, optimized protocols for 2,6-Difluoro-3-ethoxyphenylboronic acid are proprietary, the general synthesis of arylboronic acids is well-established. A common method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[8][16]
This "one-pot" method is efficient for producing various substituted phenylboronic acids.[16] The final product is typically purified by recrystallization or column chromatography.
Safety and Handling Protocols
As with any laboratory chemical, proper handling of 2,6-Difluoro-3-ethoxyphenylboronic acid is essential. The available safety data indicates that it poses moderate hazards.
GHS Hazard Classification
Data for structurally similar compounds suggests the following classifications.[17][18]
| Hazard Class | GHS Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |
Recommended Handling and First Aid
Step-by-Step Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][19] A NIOSH-approved dust mask is recommended when handling the powder.
-
Dispensing: Avoid generating dust during transfer. Use a spatula to carefully weigh and dispense the solid.
-
Waste Disposal: Dispose of contaminated materials and unused chemical in a designated hazardous waste container according to local, state, and federal regulations.[7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[19]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7][20]
-
Skin Contact: If on skin, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[20]
Conclusion
2,6-Difluoro-3-ethoxyphenylboronic acid is a highly valuable and versatile reagent in modern organic chemistry. Its unique substitution pattern, combining the electronic effects of two fluorine atoms with an ethoxy group, provides a powerful tool for synthetic chemists. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl systems, which are of significant interest in pharmaceutical and materials science research. While it requires careful handling due to its irritant properties, its utility as a strategic building block ensures its continued importance in advancing scientific innovation.
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